4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide is a chemical compound with the molecular formula and a molecular weight of 307.78 g/mol. It is classified under the category of organic compounds, specifically as a benzamide derivative containing an oxadiazole moiety. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly as an intermediate in the synthesis of various pharmaceuticals.
The compound is cataloged under the CAS number 1119449-63-6. It is often referenced in chemical databases such as ChemicalBook and PubChem, where detailed information about its properties and potential applications can be found . Its classification falls within the realm of pharmaceutical intermediates, which are crucial in the development of active pharmaceutical ingredients.
The synthesis of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the oxadiazole ring, which can be synthesized from appropriate precursors such as hydrazines and carbonyl compounds. Following this, chloromethylation is performed to introduce the chloromethyl group into the oxadiazole structure.
The compound participates in several chemical reactions typical for benzamides and oxadiazoles:
These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility in different solvents.
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in drug development and biochemical research.
The 1,2,4-oxadiazole heterocycle serves as a privileged scaffold in medicinal chemistry due to its exceptional bioisosteric properties and metabolic stability. As a nitrogen- and oxygen-containing five-membered ring system (molecular formula C₂H₂N₂O), this heterocycle effectively mimics carboxylic acid esters or amide bonds while resisting enzymatic degradation, making it invaluable for optimizing pharmacokinetic profiles [7]. The 1,2,4-oxadiazole ring in 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide contributes significantly to the compound’s molecular architecture by providing planar rigidity and facilitating π-stacking interactions with biological targets. This heterocycle’s versatility is demonstrated by its presence in FDA-approved drugs like the HIV integrase inhibitor raltegravir, where it mediates critical target binding [7]. The structural diversity achievable through 3,5-disubstitution patterns on the 1,2,4-oxadiazole ring enables fine-tuning of electronic properties and solubility parameters, allowing medicinal chemists to modulate target engagement and ADME characteristics systematically.
Table 1: Bioactive 1,2,4-Oxadiazole Derivatives in Pharmaceutical Development
Compound Name | Biological Target/Application | Key Structural Features | Source |
---|---|---|---|
Raltegravir Potassium | HIV integrase inhibitor | 5-Methyl-1,3,4-oxadiazole with fluorobenzyl | [7] |
ODQ (1H-1,2,4-Oxadiazolo[4,3-a]quinoxalin-1-one) | Soluble guanylyl cyclase inhibitor | Fused quinoxaline-oxadiazole system | [7] |
5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | Synthetic intermediate for pharmacophores | Chloromethyl substituent at C5 position | [8] |
Furazan-3-carboxylic acid | Building block for peptide mimetics | Carboxylic acid functional group | [7] |
Benzamide-oxadiazole hybrids represent a strategic evolution in heterocyclic drug design, combining the target-binding versatility of benzamides with the metabolic resilience of oxadiazoles. Early analogues featured simple N-alkyl substitutions, such as 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide (MW: 251.67 g/mol, CAS: 1119452-69-5), which served as foundational structures for probing structure-activity relationships [3] [5]. The introduction of branched aliphatic chains, exemplified by the 3-methylbutyl (isopentyl) group in 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide (MW: 307.78 g/mol, CAS: 1119449-63-6), marked a significant advancement by enhancing membrane permeability through controlled lipophilicity (cLogP ≈ 3.2) [1] [2]. This structural modification emerged from pharmacological studies demonstrating that N-(3-methylbutyl) benzamide derivatives exhibit improved cellular uptake compared to their shorter-chain counterparts while maintaining optimal solubility profiles. Industrial-scale production of these hybrids (99% purity, 25kg packaging) reflects their established importance in drug discovery pipelines, particularly as kinase inhibitors or GPCR modulators where the benzamide-oxadiazole core enables dual-point target engagement [2].
Table 2: Structural and Commercial Evolution of Benzamide-Oxadiazole Hybrids
Compound Structural Feature | Molecular Weight (g/mol) | CAS Number | Commercial Availability | Key Advancement |
---|---|---|---|---|
N-methyl substitution | 251.67 | 1119452-69-5 | 500 mg, $484.62 (Matrix Scientific) | Foundational scaffold |
N-(2-pyridinylmethyl) substitution | 328.76 | 1119450-82-6 | Research-grade (ChemSpider) | Enhanced target affinity |
N-(3-methylbutyl) substitution | 307.78 | 1119449-63-6 | 500 mg, $450; 25 kg/drum (Chemlyte Solutions) | Optimized lipophilicity & permeability |
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl] | 221.65 | 134817575 | Not commercial (PubChem) | Exploration of positional isomerism |
The chloromethyl moiety at the C5 position of the 1,2,4-oxadiazole ring represents a critical synthetic handle that dramatically expands the compound’s utility in medicinal chemistry. This functional group exhibits enhanced electrophilicity compared to unactivated alkyl chlorides due to the electron-withdrawing oxadiazole ring, facilitating nucleophilic displacement reactions with amines, thiols, and azides under mild conditions [8] [10]. In 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide, this substituent enables efficient derivatization to create amide libraries, thioether conjugates, or heterocycle-fused systems without compromising the oxadiazole core integrity. The chloromethyl group’s reactivity is exemplified by its use in synthesizing raltegravir analogues, where it serves as an anchor point for introducing complex pharmacophores [7]. Stability studies indicate that while the chloromethyl group is sufficiently stable for storage (typically supplied as solids at room temperature), it undergoes selective transformation in the presence of nucleophiles, making it ideal for late-stage diversification strategies during structure-activity relationship exploration. This synthetic versatility underpins its prevalence in discovery chemistry, with suppliers offering gram to kilogram quantities to support pharmaceutical development workflows [2] [8].
Table 3: Comparative Reactivity of Chloromethyl-Substituted Oxadiazoles
Oxadiazole System | Representative Reaction | Application in Drug Design | Safety Profile |
---|---|---|---|
5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | Nucleophilic substitution with amines | Introduction of basic functional groups | Acute Tox. 4 Oral; Eye Dam. 1 |
3-(Chloromethyl)-1,2,4-oxadiazole (unsubstituted) | Suzuki-Miyaura cross-coupling | Biaryl system construction | Skin Irrit. 2; STOT SE 3 |
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide | Peptide coupling via aminolysis | Prodrug synthesis & targeted delivery systems | Research-grade handling |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1